molecular formula C24H18FN3OS B2715947 2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958614-47-6

2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2715947
CAS No.: 958614-47-6
M. Wt: 415.49
InChI Key: RNBPUNYQRUUBLR-UHFFFAOYSA-N
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Description

2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinazoline core, which is a fused heterocyclic system, and it is substituted with benzyl and fluorobenzylthio groups.

Preparation Methods

The synthesis of 2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl and fluorobenzylthio groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and fluorobenzyl halides in the presence of a suitable base.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce certain functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its structural features, it is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can be compared with other imidazoquinazoline derivatives, such as:

    2-benzyl-5-[(3-chlorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one: Similar structure but with a chlorine substituent instead of fluorine.

    2-benzyl-5-[(3-methylbenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one: Similar structure but with a methyl substituent instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS/c25-18-10-6-9-17(13-18)15-30-24-27-20-12-5-4-11-19(20)22-26-21(23(29)28(22)24)14-16-7-2-1-3-8-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBPUNYQRUUBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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